2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-ethoxyphenyl group at position 6 and a thioacetamide linker connected to a 5-methylisoxazole moiety at position 3. Such compounds are often explored for their kinase inhibitory, antimicrobial, or anticancer activities due to their ability to engage with enzymatic active sites or disrupt cellular processes .
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c1-3-27-14-6-4-13(5-7-14)15-8-9-17-21-22-19(25(17)23-15)29-11-18(26)20-16-10-12(2)28-24-16/h4-10H,3,11H2,1-2H3,(H,20,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTIDXBFLPNGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NOC(=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic derivative belonging to the class of triazole compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 422.50 g/mol. The structure includes a triazole ring fused to a pyridazine moiety, which is known for its potential pharmacological properties.
Anticancer Activity
Research has shown that derivatives of triazolo-pyridazine exhibit notable anticancer properties. For instance, compounds structurally similar to the target compound have been evaluated against various cancer cell lines:
These findings suggest that modifications in the substituents on the triazole or pyridazine rings can significantly enhance anticancer activity.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly in inhibiting kinases involved in cancer progression. A study highlighted that related compounds exhibited c-Met kinase inhibition at nanomolar levels (IC50 = 48 nM), indicating a promising avenue for therapeutic development against tumors expressing this receptor .
Antimicrobial Properties
Triazole derivatives have also been noted for their antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens, suggesting that the target compound may possess similar properties. For example, some derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies were conducted on several cancer cell lines to assess cytotoxic effects using MTT assays. The results indicated that the compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production.
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of the compound to various targets including c-Met kinase and other relevant proteins involved in cancer pathways. These studies suggest a strong interaction between the compound and its targets, which could be validated through further experimental work.
- Structure-Activity Relationship (SAR) : The SAR analysis indicates that the presence of specific functional groups significantly influences biological activity. For instance, the ethoxy group on the phenyl ring enhances lipophilicity and cellular uptake, while the thioether linkage may contribute to improved binding affinity to biological targets .
Scientific Research Applications
Anticancer Research
The compound has been investigated for its potential use in cancer treatment due to its ability to inhibit pathways associated with tumor growth. Studies have shown that it can effectively target kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, leading to reduced proliferation of cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 10.5 | Inhibition of growth |
| MDA-MB-231 | 8.7 | Induction of apoptosis |
| HCT116 | 12.0 | Cell cycle arrest |
Anti-inflammatory Studies
The compound has also been explored for its anti-inflammatory properties. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by excessive inflammation.
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of the compound against various cancer cell lines demonstrated promising results. The compound was found to significantly inhibit cell viability and induce apoptosis in A549 and MDA-MB-231 cells.
Case Study 2: Gene Expression Modulation
Research examining the effect of the compound on gene expression revealed that it alters the expression levels of several oncogenes and tumor suppressor genes, suggesting its potential role in cancer therapy through epigenetic mechanisms.
Comparison with Similar Compounds
Ethoxy vs. Methoxy Substituents
A closely related compound, 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (), replaces the 4-ethoxyphenyl group with a 3,4-dimethoxyphenyl moiety. Ethoxy’s longer alkyl chain may improve membrane permeability, a key factor in bioavailability .
Electron-Withdrawing vs. Electron-Donating Groups
Compounds such as 2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (, ID 894037-84-4) substitute the ethoxy group with a chloro substituent. Chlorine’s electron-withdrawing nature could reduce electron density on the aromatic ring, altering binding affinity in target proteins compared to the ethoxy derivative. Conversely, 4-methoxyphenyl analogs (e.g., ID 894049-45-7) retain electron-donating properties but with shorter alkoxy chains, affecting solubility and metabolic stability .
Variations in the Heterocyclic Core
Triazolo[4,3-b]pyridazine vs. Triazole Derivatives
Hotsulia and Fedotov (2019) synthesized N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides, which replace the triazolo[4,3-b]pyridazine core with a simpler triazole ring. The pyridazine core in the target compound introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which may enhance target specificity .
Isoxazole vs. Pyridine or Thiophene Moieties
In 2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide (), the 5-methylisoxazole is replaced with a pyridine group. Pyridine’s basic nitrogen could alter solubility (pH-dependent ionization) and metal-coordination properties, whereas the methylisoxazole’s compact structure may reduce steric hindrance in binding pockets .
Thioacetamide Linker Modifications
Safonov (2020) reported 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides, where the acetamide group is substituted with a hydrazide. However, hydrazides are prone to metabolic oxidation compared to the more stable acetamide linker in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Electronic Effects : Ethoxy-substituted analogs exhibit moderate lipophilicity, making them suitable for crossing biological membranes, while methoxy or chloro derivatives may prioritize target binding over bioavailability .
Core Rigidity : The triazolo[4,3-b]pyridazine core’s rigidity may enhance selectivity for kinases or G-protein-coupled receptors compared to flexible triazole derivatives .
Metabolic Stability : The acetamide linker in the target compound likely offers better metabolic stability than hydrazide-containing analogs, which are susceptible to oxidative cleavage .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can purity be ensured?
The compound is synthesized via multi-step reactions, typically starting with condensation of 4-ethoxyphenyl-substituted pyridazine precursors with thiol-containing intermediates. Key steps include:
- Formation of the triazolo[4,3-b]pyridazine core via cyclization under acidic or oxidative conditions .
- Thioether linkage formation using nucleophilic substitution or coupling reagents (e.g., Lawesson’s reagent) .
- Final acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) . Purification involves column chromatography followed by recrystallization. Purity (>95%) is confirmed via HPLC, with structural validation using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure stability?
The compound is sensitive to moisture and light. Storage recommendations:
- Store in airtight containers under inert gas (N/Ar) at -20°C .
- Avoid prolonged exposure to DMSO or aqueous buffers to prevent hydrolysis of the thioether or acetamide groups .
- Use gloves and protective eyewear during handling due to potential skin/eye irritation .
Q. What preliminary assays are recommended to assess its bioactivity?
Initial screening should include:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-tumorigenic cells (e.g., HEK293) .
- Solubility and permeability : Perform shake-flask solubility tests in PBS and PAMPA assays for blood-brain barrier penetration .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies require systematic modifications:
- Core modifications : Replace the triazolo-pyridazine with triazolo-pyrimidine or pyrazolo-triazine cores to assess heterocycle impact on target binding .
- Substituent variation : Synthesize analogs with halogens (Cl/F) or electron-withdrawing groups (NO) on the 4-ethoxyphenyl ring to evaluate electronic effects .
- Bioisosteric replacements : Substitute the thioether with sulfonyl or methylene groups to probe steric and electronic contributions . Data analysis should correlate structural changes with activity using multivariate regression or machine learning models .
Q. What advanced techniques are used to study its interaction with biological targets?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, k/k) for target engagement .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns trajectories to identify critical residues for binding .
Q. How can researchers address contradictory bioactivity data across studies?
Contradictions often arise from assay conditions or impurity artifacts. Mitigation strategies:
- Reproducibility checks : Validate results across independent labs using standardized protocols (e.g., NIH Assay Guidance Manual) .
- Impurity profiling : Use LC-MS to rule out side products (e.g., oxidized thioethers) as false positives .
- Dose-response curves : Ensure IC values are calculated from ≥10 data points to reduce variability .
Methodological Guidance
Q. What computational tools are recommended for optimizing its pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, CYP inhibition, and bioavailability .
- Quantum mechanical (QM) calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity of the thioether and acetamide groups .
- Docking studies : Employ AutoDock Vina or Glide to screen against target libraries (e.g., Kinase SARfari) .
Q. How should researchers design in vivo studies for this compound?
- Dosing regimen : Start with 10 mg/kg (IP or oral) in rodent models, adjusting based on plasma half-life (t) from PK studies .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
- Tissue distribution : Use radiolabeled analogs (e.g., -acetamide) for biodistribution analysis via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
